![molecular formula C16H18N2O3S B4422634 4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of "4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide" derivatives typically involves the reaction of 4-sulfamoyl benzoic acid with primary and secondary amines or amino acids. This process leads to the formation of benzamide-4-sulfonamides, which exhibit significant inhibitory activity against human carbonic anhydrase isoforms. The sulfonamides reported show inhibition in the low nanomolar to subnanomolar ranges for isoforms such as hCA II, VII, and IX, with slightly less sensitivity for hCA I (Abdoli et al., 2018).
Molecular Structure Analysis
The molecular structure of "this compound" derivatives has been elaborated using density functional theory (DFT) methods. The studies include vibrational frequency analysis, potential energy distribution, and reactivity descriptors like Local reactivity descriptor, Natural bond orbital, Frontier molecular orbital (FMOs), and electronic properties including HOMO-LUMO, UV-Vis, and MEP maps. Molecular docking analysis reveals the inhibitory nature of these molecules against various proteins, highlighting their bioactive nature (FazilathBasha et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of "this compound" derivatives can be understood through their synthesis processes and inhibitory activities. These compounds react with various amines and amino acids to form sulfonamides with significant CA inhibitory activities. Their chemical stability and reactivity are influenced by the sulfonamide group, which is a key functional group for their biological activity.
Physical Properties Analysis
The physical properties of benzamide-4-sulfonamides, including "this compound", are not directly detailed in the provided literature. However, the solubility and stability of similar sulfonamide compounds in different solvents and conditions indicate that the physical properties of these derivatives are crucial for their biological activity and potential therapeutic applications. The solubility in polar aprotic solvents and thermal stability are common characteristics of polyamides and poly(amide-imide)s derived from related structures, suggesting that these properties may also be relevant for benzamide-4-sulfonamides (Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties of "this compound" derivatives, such as reactivity, inhibitory potency, and selectivity towards different CA isoforms, are determined by the molecular structure and the presence of the sulfonamide group. The sulfonamide group's ability to interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions is key to the inhibitory activity of these compounds. The structure-activity relationships for these inhibitors indicate that subtle changes in the molecular structure can significantly affect their potency and selectivity (Ulus et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been used in proteomics research applications , suggesting that this compound may also interact with proteins or enzymes in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide These factors could include the pH of the environment, the presence of other molecules or compounds, temperature, and more
Propiedades
IUPAC Name |
4-[(4-propan-2-ylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(2)12-5-9-15(10-6-12)22(20,21)18-14-7-3-13(4-8-14)16(17)19/h3-11,18H,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYKGZWLLGFQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




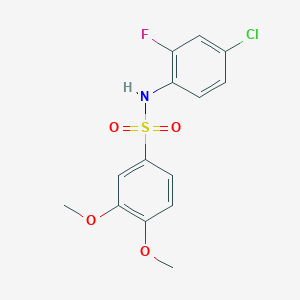
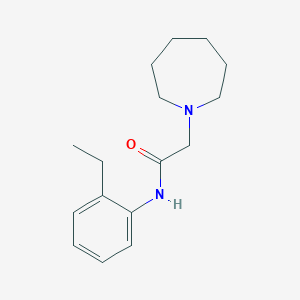
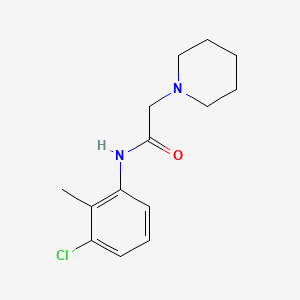
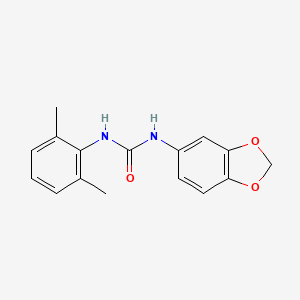

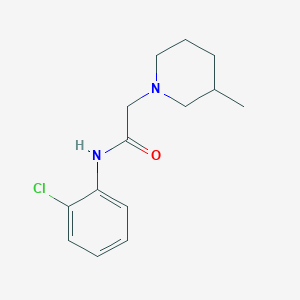

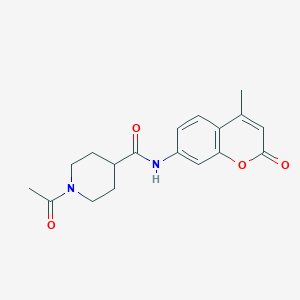

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4422601.png)
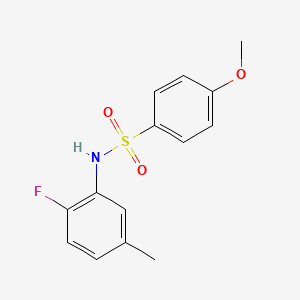
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4422640.png)